1-Thioglucose

Tumor Imaging Radiopharmaceuticals Glucose Transport

1-Thioglucose (1-thio-β-D-glucose, CAS 7534-35-2) is a thiosugar derivative of β-D-glucose wherein the anomeric hydroxyl group at the C1 position is replaced by a sulfanyl (thiol) group. This single-atom substitution (O → S) imparts distinct chemical and biological properties relative to the parent glucose molecule, including altered reactivity, hydrogen-bonding capacity, and interaction with carbohydrate-recognizing proteins.

Molecular Formula C6H12O5S
Molecular Weight 196.22 g/mol
CAS No. 7534-35-2
Cat. No. B1205352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Thioglucose
CAS7534-35-2
Synonyms1-thio-beta-D-glucose
1-thioglucose
1-thioglucose, (D)-isomer
1-thioglucose, sodium salt
beta-D-thioglucose
sodium thioglucse
Molecular FormulaC6H12O5S
Molecular Weight196.22 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)S)O)O)O)O
InChIInChI=1S/C6H12O5S/c7-1-3(8)5(10)6(11)4(9)2-12/h2-11H,1H2/t3-,4+,5-,6-/m1/s1
InChIKeyABXYOVCSAGTJAC-JGWLITMVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

1-Thioglucose (CAS 7534-35-2): Baseline Procurement and Characterization Data for Research Applications


1-Thioglucose (1-thio-β-D-glucose, CAS 7534-35-2) is a thiosugar derivative of β-D-glucose wherein the anomeric hydroxyl group at the C1 position is replaced by a sulfanyl (thiol) group [1]. This single-atom substitution (O → S) imparts distinct chemical and biological properties relative to the parent glucose molecule, including altered reactivity, hydrogen-bonding capacity, and interaction with carbohydrate-recognizing proteins [2]. The compound is commercially available as the free thiol or as its sodium salt (CAS 10593-29-0), and its applications span from synthetic carbohydrate chemistry to radiopharmaceutical development and materials science .

Why 1-Thioglucose Cannot Be Readily Substituted by Other Glucose Analogs in Research and Development


Thiosugars are not a functionally homogeneous class. The position of sulfur substitution dictates the compound's interaction with biological targets. For example, 5-thio-D-glucose—a ring sulfur analog—acts as a potent competitive inhibitor of hexokinase (Ki ≈ 0.2 mM) and inhibits glucose transport and oxidation [1]. In contrast, 1-thio-β-D-glucose, with its exocyclic anomeric thiol, does not interfere with glucose transport or oxidation in pancreatic islet cells [2]. Furthermore, the unique thiol group at the anomeric center of 1-thioglucose provides a site-specific handle for conjugation chemistry—via thiol-ene click reactions or self-assembly on gold surfaces—that is absent in 2-deoxyglucose, 5-thioglucose, or other common glucose analogs [3]. This functional dichotomy means that selecting the incorrect thiosugar will lead to fundamentally different experimental outcomes.

Quantitative Evidence for the Differentiation of 1-Thioglucose Against Key Comparators


Differential Cellular Uptake and Subcellular Distribution of 99mTc-1-Thioglucose vs. 5-Thio-D-Glucose and 18F-FDG

In a direct comparative in vitro study using human colorectal carcinoma (HCT-116) and lung adenocarcinoma (A549) cell lines, 99mTc-labeled 1-thio-β-D-glucose (99mTc-1-TG) and 5-thio-D-glucose (99mTc-5-TG) both exhibited time- and glucose-dependent cellular uptake that was inhibitable by the GLUT transporter blocker cytochalasin-B, confirming their entry via glucose transporters [1]. While overall uptake magnitude was less than that of the clinical standard 18F-FDG, a key differentiator emerged in subcellular distribution: both 99mTc-1-TG and 99mTc-5-TG demonstrated a higher accumulation in the cell membrane fraction compared to 18F-FDG [1]. This membranous retention profile distinguishes 1-thioglucose-based tracers from the predominantly cytosolic trapping of FDG. Furthermore, in a separate synthesis and uptake study, 99mTc-1-TG prepared with 0.5 mg/mL ligand achieved high labeling efficiency (>97%) and showed tumor cell uptake that was not significantly different from that of 18F-FDG under varying glucose and insulin concentrations [2].

Tumor Imaging Radiopharmaceuticals Glucose Transport

Functional Divergence: 1-Thioglucose Does Not Inhibit Glucose Transport/Oxidation Unlike 5-Thio-D-Glucose

A study examining the effects of sulfur-for-oxygen substitution in the glucose molecule on pancreatic islet function revealed a stark functional divergence. In microdissected pancreatic islets of obese-hyperglycemic mice, 5-thio-D-glucose (ring sulfur) resulted in a total loss of insulin-releasing ability and inhibited D-glucose-stimulated insulin release, D-glucose oxidation, and D-glucose transport [1]. In contrast, 1-thio-β-D-glucose (anomeric sulfur) did not influence D-glucose transport or oxidation [1]. Notably, the effect of 1-thio-β-D-glucose on insulin release could not be determined because the compound appeared to chemically destroy the insulin molecule in the assay system—a property not observed with 5-thio-D-glucose [1].

Pancreatic Beta-Cell Biology Insulin Secretion Glucose Metabolism

Synthetic Versatility: Site-Specific Conjugation via the Anomeric Thiol Group

The anomeric thiol group of 1-thioglucose provides a unique chemical handle for site-specific conjugation that is absent in native glucose and most other glucose analogs (e.g., 2-deoxyglucose, 5-thioglucose). This thiol enables: (i) direct formation of self-assembled monolayers (SAMs) on gold surfaces, as demonstrated in the construction of hydrophilic SAMs for electrochemical surface-enhanced Raman spectroscopy (EC-SERS) studies [1]; (ii) participation in thiol-ene 'click' reactions and polymerization to generate glycopolymers and functionalized nanoparticles [2]; and (iii) use as a glycosyl donor in S-glycosidation reactions to synthesize thioglycosides and glycosidase inhibitors [3]. In contrast, 5-thioglucose, where sulfur is embedded in the ring, lacks a free thiol for such conjugation chemistry.

Click Chemistry Self-Assembled Monolayers Glycoconjugate Synthesis

High-Value Application Scenarios for 1-Thioglucose Based on Demonstrated Differentiated Performance


Development of SPECT Tumor Imaging Agents with Alternative Membrane-Targeting Profile

Based on the in vitro evidence that 99mTc-labeled 1-thio-β-D-glucose exhibits higher membranous accumulation compared to 18F-FDG [1] and achieves tumor cell uptake not significantly different from FDG under optimized labeling conditions (>97% efficiency at 0.5 mg/mL ligand) [2], researchers can prioritize 1-thioglucose as a scaffold for developing SPECT tracers. This application is particularly relevant when the goal is to exploit a membrane-localized contrast mechanism rather than the cytosolic trapping of FDG, potentially offering complementary diagnostic information or reduced background in certain tissues.

Metabolic Studies Requiring a Non-Perturbing Glucose Analog

In contrast to 5-thio-D-glucose, which acts as an antimetabolite and inhibits glycolysis, 1-thio-β-D-glucose does not interfere with D-glucose transport or oxidation in pancreatic islet cells [3]. This functional property makes 1-thioglucose a superior choice for experiments where the aim is to track glucose recognition or uptake without disrupting downstream metabolic pathways. Researchers investigating glucose sensing mechanisms or insulin secretion can use 1-thioglucose as a 'silent' probe, confident that the compound itself does not alter the very pathways under study.

Fabrication of Glycosylated Surfaces and Functional Biomaterials

The anomeric thiol group of 1-thioglucose provides a direct, site-specific anchor for forming self-assembled monolayers (SAMs) on gold substrates [4]. This capability is not shared by 5-thio-D-glucose or other common glucose analogs that lack a free thiol. Consequently, 1-thioglucose is the preferred reagent for constructing well-defined glycosylated surfaces for biosensor development, cell adhesion studies, and carbohydrate-protein interaction assays. Additionally, its thiol enables participation in click chemistry for synthesizing glycopolymers and functionalized nanoparticles [5], expanding its utility in nanobiotechnology and drug delivery research.

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